3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide is a complex organic compound characterized by the presence of a benzenesulfonyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the thiazole derivative in the presence of a base like pyridine.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated thiazole with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and appropriate solvents like acetic acid.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The thiazole ring may interact with nucleic acids or proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide: Known for its use in cell viability assays.
(4,5-dimethyl-1,3-thiazol-2-yl)(4-fluorophenyl)methanamine: Investigated for its pharmacological properties.
Uniqueness
3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide is unique due to its combination of a benzenesulfonyl group and a thiazole ring, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-10-11(2)20-14(15-10)16-13(17)8-9-21(18,19)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJORBBLVPFZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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